4-[[(1-Methylheptyl)oxy]carbonyl]phenyl 4-(hexyloxy)benzoate
Description
4-[[(1-Methylheptyl)oxy]carbonyl]phenyl 4-(hexyloxy)benzoate (referred to as ZLI-811 in commercial contexts) is a chiral liquid crystal compound characterized by a central benzoate ester core with two distinct alkyloxy chains: a hexyloxy group at the 4-position and a branched 1-methylheptyloxycarbonyl group at the 4′-position (Figure 1). This structural asymmetry imparts chirality, making it valuable as a dopant in liquid crystal displays (LCDs) to induce helical twisting and modulate optical properties .
Properties
IUPAC Name |
(4-octan-2-yloxycarbonylphenyl) 4-hexoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O5/c1-4-6-8-10-12-22(3)32-27(29)23-15-19-26(20-16-23)33-28(30)24-13-17-25(18-14-24)31-21-11-9-7-5-2/h13-20,22H,4-12,21H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGPDUBTEHIWRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)OC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30982789 | |
| Record name | 4-{[(Octan-2-yl)oxy]carbonyl}phenyl 4-(hexyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30982789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64240-64-8 | |
| Record name | 4-[[(1-Methylheptyl)oxy]carbonyl]phenyl 4-(hexyloxy)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64240-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(((1-Methylheptyl)oxy)carbonyl)phenyl 4-(hexyloxy)benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064240648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-{[(Octan-2-yl)oxy]carbonyl}phenyl 4-(hexyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30982789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[[(1-methylheptyl)oxy]carbonyl]phenyl 4-(hexyloxy)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.842 | |
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Preparation Methods
The synthesis of 4-[[(1-Methylheptyl)oxy]carbonyl]phenyl 4-(hexyloxy)benzoate typically involves esterification reactions. One common method involves the reaction of 4-(hexyloxy)benzoic acid with 4-[(1-methylheptyl)oxy]carbonylphenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. Industrial production methods may involve similar esterification processes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-[[(1-Methylheptyl)oxy]carbonyl]phenyl 4-(hexyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert ester groups into alcohols.
Scientific Research Applications
The compound 4-[[(1-Methylheptyl)oxy]carbonyl]phenyl 4-(hexyloxy)benzoate (CAS No. 64240-64-8) is a synthetic organic compound that has garnered attention for its potential applications in various fields, particularly in materials science and pharmaceuticals. This article explores its chemical properties, applications, and relevant case studies.
Pharmaceuticals
4-[[(1-Methylheptyl)oxy]carbonyl]phenyl 4-(hexyloxy)benzoate may be utilized in drug formulation due to its solubility properties. Its ester functional groups can enhance the bioavailability of active pharmaceutical ingredients (APIs).
Case Study: Drug Delivery Systems
Research indicates that compounds with similar structures have been employed in controlled drug delivery systems. The hydrophobic characteristics of this compound can facilitate the encapsulation of hydrophobic drugs, improving their therapeutic efficacy and reducing side effects.
Cosmetics
The compound's emulsifying properties make it suitable for use in cosmetic formulations. It can act as a stabilizer in creams and lotions, enhancing texture and performance.
Case Study: Emulsion Stability
A study on cosmetic formulations showed that esters like 4-[[(1-Methylheptyl)oxy]carbonyl]phenyl 4-(hexyloxy)benzoate significantly improved emulsion stability over time, reducing separation and enhancing product shelf life.
Polymer Science
In polymer chemistry, this compound can serve as a plasticizer or modifier to improve the flexibility and processability of polymers.
Case Study: Polymer Modification
Research demonstrated that incorporating such esters into polyvinyl chloride (PVC) formulations improved mechanical properties while maintaining thermal stability, making them ideal for various applications in construction materials.
Agricultural Chemistry
The compound may also find applications as a surfactant in agricultural formulations, enhancing the efficacy of pesticides and herbicides by improving their spreadability and adhesion on plant surfaces.
Case Study: Pesticide Formulations
Field studies have shown that surfactants derived from similar esters enhance the uptake of active ingredients in pesticide formulations, leading to improved pest control efficacy.
Data Tables
| Application Area | Specific Use | Benefits |
|---|---|---|
| Pharmaceuticals | Drug delivery systems | Enhanced bioavailability |
| Cosmetics | Emulsifier in creams | Improved texture and stability |
| Polymer Science | Plasticizer for PVC | Enhanced flexibility |
| Agricultural Chemistry | Surfactant for pesticides | Improved spreadability and adhesion |
Mechanism of Action
The mechanism of action of 4-[[(1-Methylheptyl)oxy]carbonyl]phenyl 4-(hexyloxy)benzoate involves its interaction with molecular targets through its ester and phenyl groups. These interactions can lead to changes in the physical properties of materials, such as the induction of liquid crystalline phases. The compound’s antiferroelectric-like and pyroelectric behaviors are attributed to its ability to undergo phase transitions, which are investigated using dielectric, pyroelectric, and P-E hysteresis loop spectra .
Comparison with Similar Compounds
Key Features :
- Molecular Formula : C₂₇H₃₆O₅ (exact mass: 452.256 g/mol).
- Functional Groups : Ester linkages, aromatic rings, and branched/linear alkyl chains.
- Applications : Used in chiral nematic (cholesteric) phases for tunable reflectivity and electro-optical switching .
The compound’s mesomorphic behavior, thermal stability, and optical activity are compared below with structurally related esters, Schiff bases, and fluorinated analogs.
Comparison with Symmetrical Esters
Compound : 4-{[4-(Hexyloxy)benzoyl]oxy}phenyl 4-(hexyloxy)benzoate (CAS 1818-99-1)
- Structure : Symmetrical diester with two hexyloxy chains.
- Properties :
- Applications: Suitable for non-chiral nematic LC formulations .
Structural Impact :
- The branched 1-methylheptyl group in ZLI-811 disrupts molecular packing, lowering melting points (mp ≈ 70–75°C) and enabling chiral mesophases .
Comparison with Schiff Base/Ester Hybrids
Compound: 4-Substituted Phenyl 4-[4-(Hexyloxy)phenylimino)methyl]benzoate (A–D)
- Structure : Schiff base (imine) linkage replaces one ester group.
- Properties :
- Phase Transitions :
| Compound | Phase Sequence (Heating) |
|---|---|
| ZLI-811 | Cr → Cholesteric → Iso |
| Schiff B | Cr → Smectic C → Iso |
Functional Group Impact :
Comparison with Fluorinated Analogs
Compound: (E)-4-(((4-(Trifluoromethyl)phenyl)imino)methyl)phenyl 4-(hexyloxy)benzoate (I6)
- Structure : Trifluoromethyl (-CF₃) substituent on the aromatic ring.
- Properties :
- Applications : Ideal for high-contrast displays requiring birefringence .
Substituent Impact :
Comparison with Polymerizable Esters
Compound : 4-{[6-(Acryloyloxy)hexyl]oxy}phenyl 4-(hexyloxy)benzoate (CAS 83883-26-5)
- Structure : Acryloyloxy group enables photopolymerization.
- Properties: Forms crosslinked networks for stabilized LC phases, unlike ZLI-811’s monomeric behavior . Retains nematic phase post-polymerization (Tg ≈ 50°C) .
- Applications : Used in polymer-dispersed LC (PDLC) films .
Functional Group Impact :
- Acryloyloxy introduces reactivity but complicates purification (yield ≈64% vs. ZLI-811’s commercial synthesis) .
Biological Activity
4-[[(1-Methylheptyl)oxy]carbonyl]phenyl 4-(hexyloxy)benzoate, with the CAS number 64240-64-8, is a complex organic compound characterized by its molecular formula and a molecular weight of approximately 454.60 g/mol. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine.
- Molecular Formula:
- Molecular Weight: 454.60 g/mol
- CAS Number: 64240-64-8
- EINECS Number: 264-746-0
Structural Characteristics
The compound features a unique structure that includes:
- A phenyl group
- An ester linkage
- Long aliphatic chains provided by the heptyl and hexyloxy groups
These structural elements contribute to its biological activity and suitability for various applications.
Biological Activity
The biological activity of 4-[[(1-Methylheptyl)oxy]carbonyl]phenyl 4-(hexyloxy)benzoate has been explored in several studies, focusing on its interactions at the molecular level and potential therapeutic applications.
The primary mechanism of action involves the interaction of the compound with biological membranes and proteins. The ester linkage is hydrolyzed under physiological conditions, which can lead to the release of active pharmaceutical ingredients. This property makes it a candidate for drug delivery systems.
Research Findings
-
Antimicrobial Activity:
- Studies indicate that derivatives similar to this compound exhibit antimicrobial properties, suggesting potential applications in developing new antibacterial agents.
-
Liquid Crystal Formation:
- The compound's rigid structure allows it to form liquid crystalline phases, which are useful in various technological applications such as display technologies.
-
Biocompatibility:
- Preliminary studies suggest that the compound may exhibit favorable biocompatibility profiles, making it suitable for biomedical applications.
Case Study 1: Drug Delivery Systems
In a study aimed at evaluating the efficacy of drug delivery systems using ester-based compounds, researchers found that 4-[[(1-Methylheptyl)oxy]carbonyl]phenyl 4-(hexyloxy)benzoate demonstrated significant potential for controlled release of therapeutic agents. The hydrolysis of the ester bond was shown to be efficient under physiological conditions, allowing for sustained release over time.
Case Study 2: Antimicrobial Properties
A comparative study on various benzoate derivatives indicated that this compound exhibited notable antimicrobial activity against specific strains of bacteria. The mechanism was attributed to its ability to disrupt bacterial cell membranes.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 454.60 g/mol |
| CAS Number | 64240-64-8 |
| EINECS Number | 264-746-0 |
Biological Activity Summary
| Activity Type | Observations |
|---|---|
| Antimicrobial | Exhibits antimicrobial properties against bacteria |
| Drug Delivery | Effective in controlled release mechanisms |
| Liquid Crystal Formation | Forms liquid crystalline phases |
| Biocompatibility | Favorable biocompatibility profile |
Q & A
Q. What are the recommended synthetic routes for 4-[[(1-Methylheptyl)oxy]carbonyl]phenyl 4-(hexyloxy)benzoate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step esterification and functionalization. Key steps include:
- Step 1: Preparation of intermediate benzoic acid derivatives via nucleophilic substitution. For example, 4-(hexyloxy)benzoic acid can be synthesized by reacting 4-hydroxybenzoic acid with hexyl bromide under basic conditions (KOH or NaH) in anhydrous THF at 60–80°C .
- Step 2: Coupling the intermediates using carbodiimide-based coupling agents (e.g., DCC/DMAP) to form the ester linkage. Optimize yield by controlling stoichiometry (1:1.2 molar ratio of acid to alcohol) and reaction time (12–24 hours under nitrogen) .
- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
Critical Parameters:
- Moisture-sensitive steps require anhydrous solvents.
- Monitor reaction progress via TLC or HPLC to prevent over-functionalization.
Q. How should researchers handle and store this compound to ensure safety and stability?
Methodological Answer:
- Handling:
- Use PPE (gloves, lab coat, goggles) to avoid dermal/oral exposure. The compound may exhibit acute toxicity (Category 4, H302/H315/H319) .
- Work under a fume hood to minimize inhalation of dust/aerosols .
- Storage:
- Keep in a tightly sealed container under inert gas (argon or nitrogen) at 2–8°C to prevent hydrolysis of ester groups .
- Store away from oxidizing agents and moisture. Desiccants like silica gel can prolong stability .
Advanced Research Questions
Q. What methodologies are employed to characterize the mesomorphic behavior of this compound in liquid crystal phases?
Methodological Answer:
- Differential Scanning Calorimetry (DSC): Determine phase transitions (e.g., crystal-to-smectic) by heating/cooling cycles (rate: 5°C/min). For example, similar benzoate esters show smectic phases between 80–120°C .
- Polarized Optical Microscopy (POM): Observe birefringent textures (e.g., focal conic or fan-shaped patterns) on untreated glass slides at varying temperatures .
- X-ray Diffraction (XRD): Analyze layer spacing in smectic phases. A d-spacing of ~30–35 Å is typical for hexyloxy-substituted benzoates .
Data Interpretation:
Q. How can computational modeling predict the compound’s interactions in polymer matrices or biological systems?
Methodological Answer:
- Molecular Dynamics (MD) Simulations:
- Docking Studies:
- For biological activity screening, dock the compound into enzyme active sites (e.g., cyclooxygenase for anti-inflammatory potential). Use AutoDock Vina with flexible ligand settings .
Validation:
- Cross-reference computational results with experimental NMR chemical shifts (e.g., aromatic proton regions at 7.2–8.0 ppm) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
